molecular formula C8H4F4O2 B15310545 3-(Difluoromethyl)-2,6-difluorobenzoic acid

3-(Difluoromethyl)-2,6-difluorobenzoic acid

Cat. No.: B15310545
M. Wt: 208.11 g/mol
InChI Key: UDVRSEUGLUBGOH-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2,6-difluorobenzoic acid is a fluorinated aromatic compound that has garnered interest in various fields of research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2,6-difluorobenzoic acid typically involves the introduction of difluoromethyl groups into the aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluorocarbene reagents has been reported .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer difluoromethyl groups to aromatic substrates in a controlled manner . The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include difluorocarbene reagents, metal-based catalysts, and oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2,6-difluorobenzoic acid involves its interaction with molecular targets through its difluoromethyl and difluorobenzoic acid groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects . The precise pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-2,6-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other difluoromethylated compounds.

Properties

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

IUPAC Name

3-(difluoromethyl)-2,6-difluorobenzoic acid

InChI

InChI=1S/C8H4F4O2/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,7H,(H,13,14)

InChI Key

UDVRSEUGLUBGOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)F)C(=O)O)F

Origin of Product

United States

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